N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-7-4-10(12-6-18-13(14)16-12)11(5-8(7)2)15-9(3)17/h4-6H,1-3H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWXOAGEMOAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cycloadditions
Recent advancements leverage palladium/rhodium catalysts for one-pot assemblies:
Protocol (Adapted from EP2850068B1)
- 4,5-Dimethyl-2-iodophenylacetamide (4) + Ethynylthiazole precursor (5) → Sonogashira Coupling
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Et₃N
- Solvent: THF, 60°C, 12 hours
- Yield: 62%
- Post-functionalization : Hydroamination of the alkyne intermediate with aqueous NH₃ yields the 2-amino-thiazole.
Advantages
- Avoids harsh acidic conditions.
- Enables late-stage diversification of the thiazole substituents.
Aryl-Thiazole Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Installing the thiazole onto a pre-functionalized aryl halide:
Representative Procedure
- 2-Boronic acid-4,5-dimethylphenylacetamide (6) + 5-bromo-2-amino-1,3-thiazole (7)
Critical Note
The electron-donating methyl groups necessitate electron-deficient boronic acids to enhance coupling efficiency.
Buchwald-Hartwig Amination
Direct installation of the thiazole amine onto the aryl backbone:
Reaction Parameters
- Aryl bromide : 2-bromo-4,5-dimethylphenylacetamide
- Amine : 2-amino-1,3-thiazole
- Catalyst: Pd₂(dba)₃/Xantphos
- Base: Cs₂CO₃
- Solvent: Toluene, 110°C
- Yield: 58%
Acetylation Methodologies
Classical Acetic Anhydride Approach
Steps
- Protect the thiazole amine with Boc anhydride.
- Acetylate the phenyl amine using Ac₂O in pyridine.
- Deprotect the thiazole amine with TFA/CH₂Cl₂.
Enzymatic Acetylation
Innovative Alternative
- Enzyme: Candida antarctica lipase B (CAL-B)
- Acyl donor: Vinyl acetate
- Solvent: MTBE, 40°C
- Conversion: 94% (chemoselective for phenyl amine over thiazole amine)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch Cyclization | 72 | 98.5 | High | $ |
| Suzuki Coupling | 75 | 99.1 | Moderate | $$$ |
| Buchwald-Hartwig | 58 | 97.8 | Low | $$$$ |
| Enzymatic Acetylation | 94 | 99.9 | High | $$ |
Key Observations
- Hantzsch remains the most cost-effective for bulk synthesis.
- Enzymatic acetylation offers superior selectivity but requires specialized infrastructure.
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 2.21 (s, 3H, CH₃CO), 2.24 (s, 6H, C₆H₂(CH₃)₂), 6.98 (s, 1H, Thiazole-H), 7.35 (s, 1H, Ar-H), 9.87 (s, 1H, NH).
IR (KBr)
- 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In aqueous environments, cleavage of the amide bond produces acetic acid and the corresponding amine derivative (2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylaniline).
Key conditions and outcomes:
| Reaction Medium | Temperature | Product(s) | Yield |
|---|---|---|---|
| 1M HCl (aqueous) | 80°C, 4h | Acetic acid + 2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylaniline | 75–82% |
| 1M NaOH (aqueous) | 60°C, 6h | Sodium acetate + 2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylaniline | 68–73% |
Substitution Reactions
The amino group (-NH2) on the thiazole ring participates in nucleophilic substitution and acylation reactions:
Acylation
Reaction with acid chlorides (e.g., acetyl chloride) or anhydrides replaces the amino hydrogen with acyl groups:
Example:
2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide + Acetyl chloride →
2-(2-Acetylamino-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide.
Conditions:
-
Solvent: Dichloromethane
-
Catalyst: Triethylamine
-
Temperature: 0–5°C (to minimize side reactions)
-
Yield: 85–90%
Alkylation
The amino group reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives. This reaction is less common due to steric hindrance from the adjacent thiazole and dimethylphenyl groups.
Condensation Reactions
The amino-thiazole moiety facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones):
Example: Schiff Base Formation
2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide + Benzaldehyde →
2-(2-(Benzylideneamino)-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide .
Conditions:
Stability and Side Reactions
-
Thermal Stability : Decomposes above 160°C, releasing NH3 and forming cyclic byproducts.
-
Photodegradation : Exposure to UV light induces C-S bond cleavage in the thiazole ring, yielding sulfur-containing fragments.
Comparative Reactivity Table
| Reaction Type | Substrate | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Hydrolysis | Acetamide group | Acidic/alkaline aqueous, 60–80°C | Amine + Acetic acid | 68–82% |
| Acylation | Amino group | Acid chloride, 0–5°C | N-Acyl derivative | 85–90% |
| Condensation | Amino group | Aldehyde, reflux | Schiff base | 70–75% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of thiazole derivatives on human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The results showed that certain derivatives demonstrated strong selectivity and apoptosis-inducing capabilities:
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 |
| Compound 19 | NIH/3T3 | >1000 |
These findings suggest that thiazole-containing compounds could serve as a basis for developing new anticancer therapies .
Antiviral Properties
Thiazole derivatives have also been explored for their antiviral activities. Recent literature reviews have shown that certain thiazole-based compounds exhibit significant inhibitory effects against various viruses.
Case Study: Inhibition of Dengue Virus
In a study focusing on antiviral agents, specific thiazole derivatives were tested against the Dengue virus (DENV). The structure-activity relationship indicated that modifications to the thiazole ring could enhance antiviral activity:
| Compound | Virus | EC50 (μM) |
|---|---|---|
| Compound 90 | DENV | 7.2 ± 0.3 |
This suggests that this compound may have potential as an antiviral agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production and is a target for treating skin disorders.
Case Study: Tyrosinase Inhibition
Research has shown that thiazole derivatives can act as potent inhibitors of tyrosinase, with implications for treating conditions like melasma and senile lentigines:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound 9a | Tyrosinase | Not specified |
The synthesis of these compounds involved various chemical reactions aimed at enhancing their inhibitory properties .
Anticonvulsant Activity
Another significant application of thiazole derivatives is their anticonvulsant properties. Compounds similar to this compound have been tested in models of induced seizures.
Case Study: Anticonvulsant Efficacy
In a picrotoxin-induced convulsion model, specific thiazole derivatives exhibited promising anticonvulsant activity:
| Compound | Model Used | Efficacy |
|---|---|---|
| Compound 1 | Picrotoxin-induced seizures | Significant reduction in convulsions |
This highlights the potential of these compounds in treating epilepsy and related disorders .
Mechanism of Action
The mechanism of action of N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Containing Acetamide Derivatives
(a) Compounds 7c, 7d, 7e, 7f
These derivatives (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamide) share the 2-amino-thiazole core but incorporate additional 1,3,4-oxadiazole and sulfanylpropanamide groups. Key differences include:
- Molecular weights : 375–389 g/mol (vs. 261.34 g/mol for the target compound).
(b) Mirabegron (β3-Adrenergic Agonist)
Mirabegron (C₂₁H₂₄N₄O₂S; 396.51 g/mol) shares the 2-amino-1,3-thiazol-4-yl group but includes a phenylethylaminoethyl side chain. This structural extension enables β3-adrenergic receptor activation, used clinically for overactive bladder treatment. The target compound lacks this extended side chain, suggesting divergent pharmacological targets .
Substituted Phenyl Acetamides
(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
This compound (C₁₄H₂₂N₂O; 234.33 g/mol) replaces the thiazole ring with a diethylamino group and retains the dimethylphenyl moiety.
(b) Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)
Examples like alachlor (C₁₄H₂₀ClNO₂; 269.77 g/mol) feature chloro and methoxymethyl groups on the acetamide core. These substitutions confer herbicidal activity by inhibiting fatty acid elongation in plants. The target compound’s thiazole ring and lack of halogens suggest non-herbicidal applications .
Comparative Data Table
Research Findings and Implications
- Thiazole Ring Significance: The 2-amino-thiazole moiety in the target compound and Mirabegron is critical for receptor interactions, though Mirabegron’s extended side chain enhances β3-adrenergic specificity .
- Substituent Effects : The dimethylphenyl group in the target compound may enhance lipid solubility, whereas oxadiazole derivatives (e.g., 7c) introduce polar sulfanyl groups, altering solubility and bioavailability .
- Pharmacological Potential: While Mirabegron is clinically validated, the target compound’s simpler structure could serve as a scaffold for developing novel agonists or enzyme inhibitors with optimized pharmacokinetics .
Biological Activity
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H15N3OS
- Molecular Weight: 261.34 g/mol
The synthesis of this compound typically involves the reaction of 2-amino-1,3-thiazole with 4,5-dimethylphenylacetyl chloride under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Biological Activity
This compound has been investigated for various biological activities:
-
Anticancer Activity:
- A lead compound derived from this class demonstrated high in vitro potency against sensitive and resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The mechanism involved apoptosis and autophagy induction, leading to significant tumor growth reduction in vivo in xenograft models .
- Structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring significantly affect cytotoxicity. For instance, compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties:
- Anti-inflammatory Effects:
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Signaling Pathways: The compound modulates pathways involved in cell survival and apoptosis. It has been shown to activate caspases and other apoptotic markers in cancer cells.
- Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cancer progression and inflammation, although specific targets require further investigation .
Case Studies
Several case studies highlight the efficacy of this compound:
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures (e.g., reflux in acetic acid) are often necessary to drive thiazole ring formation and acetamide coupling .
- Solvent Selection : Polar aprotic solvents (e.g., glacial acetic acid) enhance reactivity while minimizing side reactions .
- Catalysts : Acidic or basic catalysts may accelerate specific steps, such as cyclization or amide bond formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and identifies intermediates .
Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the aromatic and thiazole rings, with key signals for methyl (δ 2.1–2.5 ppm) and acetamide protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+ ion for CHNOS) .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and thiazole C-S (~690 cm^{-1) confirm functional groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods predict reaction mechanisms for modifying the thiazole or acetamide moieties in this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction Path Search : Tools like GRRM or AFIR predict viable routes for substituent additions or ring modifications .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection for regioselective synthesis .
- Docking Studies : Predict binding interactions if the compound is tested for biological activity (e.g., enzyme inhibition) .
These methods reduce experimental trial-and-error, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Contradictions often arise from variations in:
- Purity : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
- Structural Confirmation : Re-examine the compound’s structure (via NMR/X-ray) to rule out isomerism or degradation .
Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., pH, temperature) that influence bioactivity outcomes .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer: Key SAR strategies include:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to modulate electron density and binding affinity .
- Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine analogs to assess tolerance for structural diversity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (acetamide NH) and hydrophobic (methyl groups) interactions using docking or 3D-QSAR models .
Validate hypotheses via iterative synthesis and testing, prioritizing derivatives with improved solubility (logP < 3) and metabolic stability .
Q. What advanced techniques elucidate the compound’s role in multi-step reaction cascades or catalytic cycles?
Methodological Answer:
- Isotopic Labeling : Track C or N-labeled intermediates to map reaction pathways (e.g., acetamide cleavage or thiazole ring opening) .
- In Situ Spectroscopy : Use Raman or FTIR to monitor real-time changes during catalytic processes .
- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., proton transfer vs. bond formation) in mechanistic studies .
Methodological Best Practices
- Experimental Design : Use fractional factorial designs (DoE) to screen variables (e.g., solvent, catalyst) efficiently, reducing the number of trials by 50–70% .
- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously, as minor variations can alter outcomes .
- Safety Protocols : Handle toxic intermediates (e.g., chlorinated byproducts) in fume hoods with PPE (gloves, goggles) to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
